![molecular formula C16H13NO B602394 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone CAS No. 19209-60-0](/img/structure/B602394.png)

1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone

Vue d'ensemble

Description

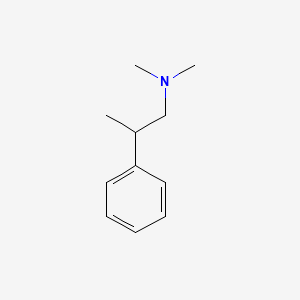

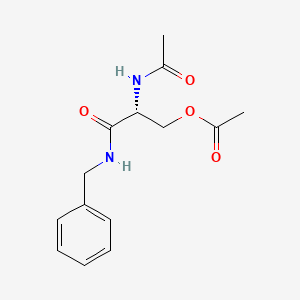

1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone is a chemical compound with the molecular formula C16H13NO and a molecular weight of 235.28 g/mol . It is also known by other names such as 5-acetyl-5H-dibenzo[b,f]azepine and N-acetyl iminostilbene . This compound is part of the dibenzoazepine family, which is characterized by a tricyclic structure containing a seven-membered ring fused to two benzene rings .

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as carbamazepine, primarily target voltage-gated sodium channels in nerve and muscle cells .

Mode of Action

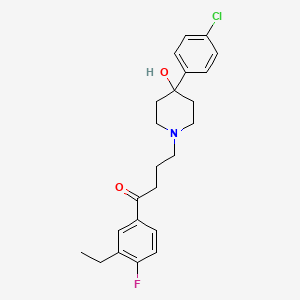

It’s known to act as an organic electrophile in the p4s10/acyloin reaction . It’s also used to prepare urea derivatives, which are potent P2X4 receptor (purinergic receptor) antagonists .

Biochemical Pathways

It’s used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . It’s also used to synthesize 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one, a key intermediate used to prepare aminophenol derivatives .

Pharmacokinetics

It’s soluble in ethyl acetate , which could potentially influence its bioavailability.

Result of Action

It’s known to cause the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Acetyl-5H-dibenz[b,f]azepine. For instance, it should be handled in a well-ventilated place to avoid formation of dust and aerosols . It’s also recommended to use non-sparking tools and prevent fire caused by electrostatic discharge steam .

Analyse Biochimique

Biochemical Properties

5-Acetyl-5H-dibenz[b,f]azepine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a starting material to prepare pharmacologically important dibenzoazepine-pyridazine derivatives . Additionally, it has been shown to react with pyrrole and N-methylpyrrole, yielding a mixture of Michael addition adducts. These interactions highlight the compound’s versatility in biochemical synthesis and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, 5-Acetyl-5H-dibenz[b,f]azepine exerts its effects through various mechanisms. It acts as an organic electrophile in the P4S10/acyloin reaction, causing the esterification of free carboxyl groups formed at the surface of polyethylene terephthalate by enzyme hydrolysis . This interaction with biomolecules highlights its potential as a versatile reagent in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Acetyl-5H-dibenz[b,f]azepine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can be used as a starting material to synthesize olefinic multidentate ligands, which are used to prepare Rh(I) complexes . These complexes have shown stability over time, indicating the compound’s potential for long-term applications in biochemical research.

Transport and Distribution

Within cells and tissues, 5-Acetyl-5H-dibenz[b,f]azepine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. The compound’s distribution within cells is crucial for its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 5-Acetyl-5H-dibenz[b,f]azepine is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interaction with biomolecules and its overall biochemical effects .

Méthodes De Préparation

The synthesis of 1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone typically involves the acetylation of 5H-dibenzo[b,f]azepine. One common method includes the reaction of 5H-dibenzo[b,f]azepine with acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Analyse Des Réactions Chimiques

1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Applications De Recherche Scientifique

1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone has several applications in scientific research:

Comparaison Avec Des Composés Similaires

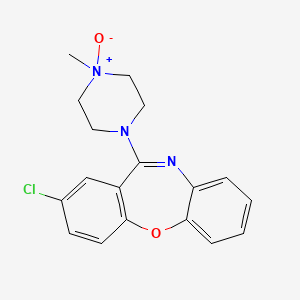

1-(5H-Dibenzo[b,f]azepine-5-yl)ethanone can be compared with other similar compounds, such as:

Carbamazepine: A well-known anticonvulsant and mood-stabilizing drug with a similar tricyclic structure.

Oxcarbazepine: Another anticonvulsant that is structurally related but has a different substitution pattern on the azepine ring.

Iminostilbene: The parent compound of the dibenzoazepine family, which serves as a core structure for various derivatives.

The uniqueness of this compound lies in its specific acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs .

Propriétés

IUPAC Name |

1-benzo[b][1]benzazepin-11-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-12(18)17-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(14)17/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQPHLCMJMVXLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2C=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the significance of the reaction of 5-Acetyl-5H-dibenz[b,f]azepines with sodium hypochlorite?

A1: This reaction is significant because it leads to the formation of 5-acetyl-10,11-epoxy-10,11-dihydro-5H-dibenz[b,f]azepine (1). [] This epoxide serves as a crucial intermediate for further synthetic transformations. For example, it can be rearranged in the presence of lithium iodide to produce a ketone, which can then be used to synthesize 10-alkoxy-5H-dibenz[b,f]azepines. []

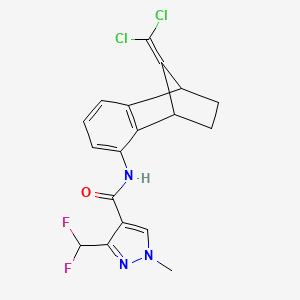

Q2: How is the Diels-Alder reaction employed in the synthesis of 9H-tribenz[b,d,f]azepine?

A2: The paper describes using 10,11-didehydro-5-acetyl-5H-dibenz[b,f]azepine (7), a reactive intermediate, as a diene in a Diels-Alder reaction with 1,3-cyclohexadiene. [] This reaction forms a cycloadduct, which upon undergoing a retro-Diels-Alder reaction and subsequent hydrolysis, yields the desired 9H-tribenz[b,d,f]azepine. [] This demonstrates the utility of 5-Acetyl-5H-dibenz[b,f]azepine derivatives in constructing complex tricyclic compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(Dimethylamino)iminomethyl]amino]-2-oxopentanoic Acid](/img/structure/B602331.png)